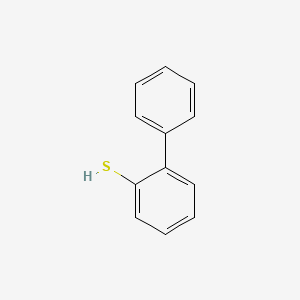

2-Phenylthiophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10S/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECUPGFJVNJNQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375144 | |

| Record name | 2-Phenylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2688-96-2 | |

| Record name | 2-Phenylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylthiophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Phenylthiophenol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylthiophenol, also known as 2-phenylbenzenethiol, is a biaryl thiol compound with significant potential in organic synthesis and medicinal chemistry. Its unique structural motif, featuring a phenyl group ortho to a thiol functionality on a benzene ring, imparts distinct chemical reactivity that makes it a valuable building block for the synthesis of complex molecules, including novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, covering its chemical identity, physicochemical properties, synthesis methodologies, key chemical reactions, and applications, with a particular focus on its role in drug discovery and development. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of chemical synthesis and pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of the physical characteristics of a chemical are paramount for its safe handling and effective use in research and development.

Chemical Structure and Identifiers

-

IUPAC Name: 2-phenylbenzenethiol[1]

-

Synonyms: this compound, [1,1'-Biphenyl]-2-thiol, 2-Mercaptobiphenyl

-

CAS Number: 2688-96-2[1]

-

Molecular Formula: C₁₂H₁₀S[1]

-

Molecular Weight: 186.27 g/mol [1]

Physicochemical Data

A thorough understanding of the physicochemical properties of this compound is essential for designing synthetic routes and purification protocols. While comprehensive experimental data for this specific compound is not abundantly available in public literature, the following table summarizes key computed and available properties.

| Property | Value | Source |

| Molecular Weight | 186.27 g/mol | PubChem[1] |

| Molecular Formula | C₁₂H₁₀S | PubChem[1] |

| CAS Number | 2688-96-2 | PubChem[1] |

Note: Experimental values for properties such as melting point, boiling point, and density are not consistently reported in readily accessible literature. Researchers should consult supplier specifications or perform their own characterization.

Synthesis of this compound

The synthesis of this compound can be approached through various strategies common in the preparation of biaryl and thiol compounds. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Newman-Kwart Rearrangement

A classical and effective method for the synthesis of thiophenols from phenols is the Newman-Kwart rearrangement. This thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, followed by hydrolysis, provides a reliable route to the corresponding thiophenol.

Workflow for Newman-Kwart Rearrangement:

Caption: Newman-Kwart rearrangement for this compound synthesis.

Experimental Protocol (General):

-

Thiocarbamate Formation: 2-Phenylphenol is reacted with a dialkylthiocarbamoyl chloride (e.g., dimethylthiocarbamoyl chloride) in the presence of a base (e.g., potassium carbonate or sodium hydride) in an aprotic solvent (e.g., DMF or acetone). The reaction mixture is typically stirred at room temperature or with gentle heating until completion.

-

Rearrangement: The isolated O-aryl thiocarbamate is heated to a high temperature (typically 200-300 °C), often without a solvent, to induce the rearrangement to the more thermodynamically stable S-aryl isomer.

-

Hydrolysis: The resulting S-aryl thiocarbamate is then hydrolyzed, for example, by refluxing with a strong base like sodium hydroxide in an alcoholic solvent, to yield the sodium salt of this compound.

-

Acidification: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate this compound, which can then be isolated by filtration or extraction and further purified by distillation or chromatography.

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic methodologies offer alternative routes to this compound, often involving transition-metal-catalyzed cross-coupling reactions. For instance, a palladium- or copper-catalyzed coupling of a suitable aryl halide with a thiolating agent can be employed.

Workflow for Cross-Coupling Synthesis:

Caption: Cross-coupling approach to this compound.

Experimental Protocol (Conceptual):

-

Reaction Setup: A reaction vessel is charged with 2-bromobiphenyl, a suitable thiolating agent (e.g., sodium hydrosulfide or a protected thiol), a palladium or copper catalyst (e.g., Pd(OAc)₂, CuI), an appropriate ligand (e.g., a phosphine or diamine ligand), and an anhydrous solvent under an inert atmosphere.

-

Reaction: The mixture is heated to the required temperature and stirred for a specified period until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated through standard work-up procedures involving extraction and washing. The crude product is then purified, typically by column chromatography or distillation.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is primarily dictated by the thiol group, which can act as a nucleophile, a proton donor, or be oxidized. The adjacent phenyl group can exert steric and electronic effects on the reactivity of the thiol.

Nucleophilic Reactions

The thiolate anion, readily formed by deprotonation of the thiol with a base, is a potent nucleophile. It can participate in a variety of nucleophilic substitution and addition reactions.

-

S-Alkylation and S-Arylation: The thiolate of this compound can react with alkyl halides or activated aryl halides (e.g., in Ullmann-type condensations) to form the corresponding thioethers. These reactions are fundamental in building more complex molecular architectures.

-

Michael Addition: As a soft nucleophile, the thiolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds, a key C-S bond-forming reaction in organic synthesis.

Oxidation

The thiol group is susceptible to oxidation. Mild oxidizing agents typically convert this compound to the corresponding disulfide, bis(2-biphenyl) disulfide. Stronger oxidizing agents can lead to the formation of sulfonic acids.

Acidity

Similar to other thiophenols, this compound is more acidic than its corresponding phenol analog, 2-phenylphenol. This increased acidity facilitates the formation of the thiolate anion under milder basic conditions.

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable scaffold and building block in medicinal chemistry. Aromatic thioethers and related sulfur-containing heterocycles are present in a wide range of biologically active compounds.

Synthesis of Phenothiazine Analogs

Phenothiazines are a class of heterocyclic compounds with a tricyclic structure that have found applications as antipsychotic, antihistaminic, and antiemetic drugs. This compound can be a precursor in the synthesis of certain phenothiazine analogs through cyclization reactions with appropriately substituted anilines.

Precursor for Biologically Active Thioethers

The ability of this compound to readily form thioethers through S-alkylation and S-arylation makes it a key intermediate for introducing the 2-phenylphenylthio moiety into potential drug candidates. This group can influence the lipophilicity, metabolic stability, and receptor-binding properties of a molecule.

Building Block for Novel Heterocycles

The thiol group of this compound can be used as a handle for the construction of various sulfur-containing heterocyclic systems. These heterocycles are often explored in drug discovery programs for their diverse pharmacological activities.

Safety and Handling

This compound, like many thiols, is expected to have a strong, unpleasant odor. It should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Based on the GHS classifications for the general class of thiophenols, it may be harmful if swallowed, toxic in contact with skin, and cause skin and eye irritation. Users should always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its unique combination of a biaryl framework and a reactive thiol group allows for its use in the construction of complex molecules, including those with potential therapeutic applications. While detailed experimental data for this specific compound is somewhat limited in the public domain, the general principles of thiophenol chemistry provide a solid foundation for its application in research and development. Further exploration of the reactivity and applications of this compound is warranted and may lead to the discovery of novel chemical entities with valuable properties.

References

An In-depth Technical Guide to the Chemical Structure and Analysis of 2-Mercaptobiphenyl

Abstract

This technical guide provides a comprehensive overview of 2-mercaptobiphenyl (also known as 2-biphenylthiol), a significant organosulfur compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, physicochemical properties, and detailed methodologies for its synthesis and analysis. The guide emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. By integrating foundational chemical principles with practical, field-proven insights, this document serves as an authoritative resource for the scientific community. All key claims and protocols are substantiated with citations to peer-reviewed literature and established chemical databases.

Introduction: The Significance of the Biphenylthiol Scaffold

Biphenyl derivatives are a cornerstone in medicinal chemistry, materials science, and organic synthesis, prized for their unique structural and electronic properties. The introduction of a thiol group to the biphenyl framework, as seen in 2-mercaptobiphenyl, imparts a reactive handle that is pivotal for a multitude of applications. The sulfur atom's nucleophilicity and its ability to form strong bonds with metals make mercaptobiphenyls valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers.[1]

The strategic placement of the thiol group at the 2-position introduces steric considerations and specific electronic effects that differentiate it from its 3- and 4-isomers. This guide will focus exclusively on the 2-mercaptobiphenyl isomer, providing a detailed exploration of its synthesis and a robust analytical framework for its characterization and quantification.

Chemical Structure and Physicochemical Properties

2-Mercaptobiphenyl is an aromatic thiol consisting of a biphenyl backbone with a sulfhydryl (-SH) group substituted at the C2 position of one of the phenyl rings.

References

Spectroscopic Characterization of 2-Phenylthiophenol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation of 2-Phenylthiophenol (also known as biphenyl-2-thiol). As a crucial intermediate in pharmaceutical and materials science, unambiguous confirmation of its molecular structure is paramount. This document consolidates expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section presents a detailed interpretation of the spectral data, grounded in fundamental chemical principles, and provides field-proven, step-by-step protocols for data acquisition. This guide is intended for researchers, chemists, and quality control professionals who require a robust framework for the characterization of complex aromatic thiols.

Molecular Structure and Spectroscopic Overview

This compound (C₁₂H₁₀S) is an aromatic thiol featuring a biphenyl backbone. The structure consists of a phenyl ring substituted with a thiophenol group at the 2-position. This arrangement results in a sterically hindered and electronically complex molecule. The free rotation around the C1-C1' bond is restricted, and the electron-donating thiol group and the phenyl substituent significantly influence the electronic environment of both aromatic rings. These structural nuances give rise to a unique spectroscopic fingerprint.

A systematic approach combining NMR, IR, and MS is essential for unequivocal identification. NMR provides detailed information on the carbon-hydrogen framework, IR identifies key functional groups, and MS determines the molecular weight and fragmentation patterns.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound, providing information on the connectivity and chemical environment of every proton and carbon atom.

¹H NMR Analysis

The ¹H NMR spectrum of this compound is characterized by a complex aromatic region (typically δ 7.0-7.6 ppm) and a singlet for the thiol proton. The nine aromatic protons are chemically distinct, leading to overlapping multiplets. High-field NMR (≥400 MHz) is essential for resolving these signals. The thiol proton (S-H) often appears as a broad singlet due to moderate exchange and quadrupole broadening from the sulfur atom; its chemical shift can vary with concentration and solvent.

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (Biphenyl Protons) | 7.0 - 7.6 | Multiplet (m) | 9H |

| S-H | 3.4 - 4.0 | Singlet (s), broad | 1H |

Note: Data is inferred from spectral analysis of similar compounds like biphenyl and substituted thiophenols.[1][2]

Expert Interpretation: The protons on the two rings will exhibit complex splitting patterns (doublets, triplets, and multiplets). The protons ortho to the sulfur atom are expected to be shifted downfield due to the deshielding effect of the sulfur. Protons on the unsubstituted phenyl ring will resemble the pattern for biphenyl, with ortho, meta, and para protons appearing as distinct multiplets.[2] The broadness of the thiol proton signal is a key identifying feature. Its integration corresponding to a single proton confirms the presence of the thiol group.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule. The symmetry of a simple biphenyl is broken by the thiol group, making all aromatic carbons inequivalent.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-S (ipso) | 130 - 135 |

| C-C (ipso, biphenyl link) | 140 - 145 |

| Aromatic C-H | 125 - 132 |

| Aromatic Quaternary C | 135 - 142 |

Note: Chemical shifts are estimated based on data for biphenyl, 2-phenylphenol, and other substituted thiophenols.[3][4]

Expert Interpretation: The carbon atom directly bonded to the sulfur (ipso-carbon) is expected to be found around 130-135 ppm. The two ipso-carbons forming the biphenyl linkage will be significantly downfield, in the 140-145 ppm range, due to their quaternary nature and position within the conjugated system.[3] The remaining aromatic C-H carbons will appear in the typical aromatic region of 125-132 ppm. The specific shifts are sensitive to the electronic effects of the thiol and phenyl substituents.

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is generally suitable, but DMSO-d₆ can be useful for better observation of exchangeable protons like S-H.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 12-15 ppm.

-

Number of Scans: 16-32, depending on sample concentration.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.

-

Acquisition Time: ~3-4 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled (zgpg30).

-

Spectral Width: ~220-240 ppm.

-

Number of Scans: 512-2048, as ¹³C has low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Perform baseline correction.

-

Calibrate the ¹H spectrum to the TMS signal at 0 ppm. Calibrate the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in this compound. The spectrum is dominated by absorptions from the aromatic rings and the characteristic thiol (S-H) stretch.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3050 - 3100 | Medium | Aromatic C-H Stretch |

| 2550 - 2600 | Weak | S-H Stretch |

| 1580 - 1600 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1450 - 1500 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1100 | Medium | C-S Stretch |

| 740 - 770 | Strong | C-H Out-of-Plane Bend (ortho-disubstituted) |

| 690 - 710 | Strong | C-H Out-of-Plane Bend (monosubstituted) |

Note: Frequencies are based on characteristic values for aromatic thiols and biphenyl derivatives.[5][6]

Expert Interpretation: The most diagnostic peak for confirming the thiol functional group is the weak absorption in the 2550-2600 cm⁻¹ region.[6] Its weakness is a result of the low change in dipole moment during the S-H bond vibration. The aromatic C-H stretches appear above 3000 cm⁻¹. The presence of strong bands in the 1450-1600 cm⁻¹ range is indicative of the aromatic rings. The substitution pattern can be inferred from the C-H out-of-plane bending region (below 900 cm⁻¹). A strong band around 750 cm⁻¹ would suggest the 1,2-disubstitution on one ring, while a band near 700 cm⁻¹ would correspond to the monosubstituted phenyl ring.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of solid or liquid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

-

-

Sample Application:

-

Place a small amount (a few milligrams) of the this compound solid sample directly onto the ATR crystal.

-

If the sample is an oil, a single drop is sufficient.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Perform an ATR correction if necessary (this corrects for the wavelength-dependent depth of penetration of the IR beam).

-

Label the significant peaks with their wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial structural information from its fragmentation pattern. For this compound (M.W. = 186.27 g/mol ), the molecular ion peak (M⁺) is expected to be prominent due to the stability of the aromatic system.

References

Physical and chemical properties of biphenyl-2-thiol

An In-depth Technical Guide to the Physical and Chemical Properties of Biphenyl-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl-2-thiol, a sulfur-containing aromatic compound, is a pivotal structural motif and intermediate in organic synthesis, materials science, and medicinal chemistry. Its unique combination of the biphenyl scaffold and a reactive thiol group imparts distinct physical and chemical properties that are leveraged in a variety of applications. This technical guide provides a comprehensive overview of the core characteristics of biphenyl-2-thiol, including its physical properties, spectral data, chemical reactivity, and established experimental protocols. Furthermore, it delves into the applications of this compound, particularly in the synthesis of complex molecules and its role in drug discovery. Safety and handling considerations are also discussed to ensure its proper use in a laboratory setting.

Introduction

The biphenyl moiety is a fundamental backbone in a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials used in organic electronics.[1][2] The introduction of a thiol group at the 2-position of the biphenyl scaffold creates biphenyl-2-thiol, a compound with enhanced reactivity and coordination capabilities. The presence of the sulfur atom allows for a range of chemical transformations, making it a versatile building block in synthetic chemistry.[3][4] This guide aims to provide a detailed exploration of the physical and chemical properties of biphenyl-2-thiol, offering insights into its behavior and utility for researchers and professionals in the chemical sciences.

Molecular Structure and Physical Properties

Biphenyl-2-thiol, with the chemical formula C₁₂H₁₀S, consists of two phenyl rings connected by a single bond, with a thiol group (-SH) attached to one of the rings at the ortho position.[5] The presence of the thiol group significantly influences the molecule's physical and chemical characteristics compared to its parent compound, biphenyl.

Table 1: Physical and Chemical Properties of Biphenyl-2-thiol and Related Compounds

| Property | Biphenyl-2-thiol | Biphenyl (for comparison) |

| CAS Number | 2688-96-2[5] | 92-52-4[6] |

| Molecular Formula | C₁₂H₁₀S | C₁₂H₁₀[6] |

| Molecular Weight | 186.27 g/mol [7] | 154.21 g/mol [6] |

| Appearance | White to light yellow crystalline solid (typical for thiophenols) | Colorless to pale-yellow crystals[6] |

| Melting Point | Data not readily available | 69.2 °C[6] |

| Boiling Point | Data not readily available | 255 °C[8] |

| Solubility | Soluble in many organic solvents such as ethanol, benzene, and toluene.[9][10] Sparingly soluble in water.[9] | Insoluble in water; soluble in organic solvents.[6][9][11] |

| pKa | Typical pKa for aromatic thiols is around 6-7 | Not applicable |

Diagram 1: Molecular Structure of Biphenyl-2-thiol

Caption: 2D structure of biphenyl-2-thiol.

Spectroscopic Properties

-

¹H NMR Spectroscopy: The proton NMR spectrum of biphenyl-2-thiol is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm).[12] The thiol proton (-SH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent, generally in the range of δ 3.0-4.0 ppm.[13]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display twelve distinct signals for the aromatic carbons, with the carbon attached to the sulfur atom being significantly influenced by its electronegativity.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic rings around 3000-3100 cm⁻¹. The S-H stretching vibration is expected to be a weak band in the region of 2550-2600 cm⁻¹.[14] Aromatic C=C stretching absorptions will appear in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of biphenyl-2-thiol (186.27 m/z).

Chemical Reactivity and Synthetic Applications

The reactivity of biphenyl-2-thiol is dominated by the thiol group and the aromatic biphenyl system.

Oxidation to Disulfides

Thiols are readily oxidized to disulfides, and biphenyl-2-thiol is no exception. This reaction can be achieved using a variety of oxidizing agents. The formation of the disulfide bond is a key transformation in organic synthesis and materials science.[15][16]

Diagram 2: Oxidation of Biphenyl-2-thiol

Caption: Oxidation of biphenyl-2-thiol to its disulfide.

S-Alkylation and S-Arylation

The thiol group is nucleophilic and can readily undergo S-alkylation and S-arylation reactions in the presence of a suitable base and an electrophile (e.g., alkyl halides or aryl halides). These reactions are fundamental for introducing the biphenyl-2-thiol moiety into larger molecules.[17]

Coordination Chemistry and Catalysis

Biphenyl-2-thiol and its derivatives can act as ligands in coordination chemistry, forming complexes with various transition metals.[18] These complexes can exhibit interesting catalytic properties. For example, palladium complexes involving biphenyl-based ligands are widely used in cross-coupling reactions.[19]

Cyclization to Dibenzothiophenes

A significant application of biphenyl-2-thiols is their cyclization to form dibenzothiophenes.[3] This transformation can be achieved using palladium catalysis, providing an efficient route to these important heterocyclic compounds which have applications in organic electronics and pharmaceuticals.[3]

Experimental Protocols

Protocol for the Synthesis of Dibenzothiophenes from Biphenyl-2-thiols

This protocol is adapted from a palladium-catalyzed cyclization method.[3]

Materials:

-

Biphenyl-2-thiol derivative

-

Palladium(II) chloride (PdCl₂)

-

Dimethyl sulfoxide (DMSO)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating plate

Procedure:

-

To a Schlenk tube, add the biphenyl-2-thiol derivative (1.0 mmol).

-

Add PdCl₂ (0.05 mmol, 5 mol%).

-

Add DMSO (5 mL).

-

Seal the tube and stir the mixture at 120 °C for 12 hours.

-

After cooling to room temperature, quench the reaction with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

-

PdCl₂: Serves as the catalyst for the C-H activation and C-S bond formation.

-

DMSO: Acts as both the solvent and the oxidant in this reaction, making the process more atom-economical.[3]

-

Elevated Temperature: Provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

Applications in Drug Development

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs with a wide range of therapeutic activities, including anti-inflammatory, antihypertensive, and anti-cancer effects.[1][19] The introduction of a thiol group can modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Biphenyl-based compounds have been investigated as inhibitors of the PD-1/PD-L1 interaction in cancer immunotherapy.[20] The thiol group can serve as a handle for further functionalization or as a key interacting group with biological targets.

Safety and Handling

While specific toxicity data for biphenyl-2-thiol is limited, it should be handled with the care accorded to aromatic thiols and biphenyl derivatives.[21]

-

Potential Hazards: Based on related compounds, biphenyl-2-thiol may cause skin, eye, and respiratory irritation.[22][23] It is also potentially harmful if swallowed or inhaled.[22][23]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

Biphenyl-2-thiol is a valuable and versatile chemical entity with a rich profile of physical and chemical properties. Its unique structure, combining the stability of the biphenyl framework with the reactivity of the thiol group, makes it an important building block in organic synthesis and a promising scaffold in drug discovery and materials science. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. Cyclization of 2-Biphenylthiols to Dibenzothiophenes under PdCl2/DMSO Catalysis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. 2688-96-2|[1,1'-Biphenyl]-2-thiol|BLD Pharm [bldpharm.com]

- 6. Biphenyl - Wikipedia [en.wikipedia.org]

- 7. ビフェニル-4-チオ―ル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Biphenyl [webbook.nist.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

- 11. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Biphenyl(92-52-4) 1H NMR spectrum [chemicalbook.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. Infrared Spectrometry [www2.chemistry.msu.edu]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. 2-[(Phenylmethyl)thio]-1,1a(2)-biphenyl | CAS#:19813-77-5 | Chemsrc [chemsrc.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. westliberty.edu [westliberty.edu]

- 23. fishersci.com [fishersci.com]

Synthesis and characterization of 2-Phenylthiophenol

An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenylthiophenol

Introduction

This compound, also known as [1,1'-biphenyl]-2-thiol, is an organosulfur compound of significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.[1] Its unique structure, featuring a thiol group positioned on a biphenyl scaffold, makes it a valuable precursor for the synthesis of a wide range of complex molecules, including pharmaceuticals and ligands for catalysis. The nucleophilic nature of the thiol group, combined with the steric and electronic properties of the biphenyl system, offers a versatile platform for molecular design.

This guide provides a comprehensive overview of the principal synthetic routes to this compound and the analytical techniques required for its unambiguous characterization. We will delve into the mechanistic underpinnings of established synthetic protocols, offering field-proven insights into experimental design and execution. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this important chemical intermediate.

Part 1: Strategic Synthesis of this compound

The construction of the C-S bond in this compound can be approached through several strategic disconnections. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. We will explore two primary and mechanistically distinct approaches: traditional copper-catalyzed cross-coupling and the intramolecular Smiles rearrangement.

Ullmann-Type C-S Cross-Coupling

The Ullmann condensation is a classic and robust method for forming carbon-heteroatom bonds, including the carbon-sulfur bond.[2][3] This approach typically involves the copper-promoted reaction of an aryl halide with a thiol. For the synthesis of this compound, this translates to the coupling of a 2-halobiphenyl with a sulfur source or, more commonly, coupling thiophenol with a 2-halophenol derivative followed by a subsequent transformation. A direct and effective route is the coupling of 2-bromobiphenyl with a suitable thiolation agent.

Causality in Experimental Design: The traditional Ullmann reaction requires high temperatures (often >200 °C) to overcome the activation energy for the oxidative addition of copper into the aryl-halide bond.[2][3] The use of a polar, high-boiling solvent like DMF or NMP is essential to maintain a liquid phase and facilitate the reaction. Stoichiometric amounts of copper are often used, although modern protocols have been developed that employ catalytic amounts of copper, often with ligands to improve solubility and reactivity.[2][4]

Reaction Mechanism: The reaction is generally believed to proceed through a Cu(I) active species. The cycle involves the formation of a copper(I) thiolate, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the desired aryl thioether and regenerates the Cu(I) catalyst.

Diagram: Ullmann C-S Coupling Mechanism

References

IUPAC name and synonyms for 2-Phenylthiophenol

An In-Depth Technical Guide to 2-Phenylthiophenol: Properties, Synthesis, and Applications

Introduction

This compound, known formally by its IUPAC name 2-phenylbenzenethiol , is an aromatic thiol featuring a phenyl group substituted at the ortho-position of a thiophenol ring.[1] This bifunctional molecule, possessing both a reactive thiol group and a rigid biphenyl scaffold, serves as a valuable and versatile intermediate in organic synthesis. Its unique structural characteristics make it a compound of significant interest for researchers in materials science and medicinal chemistry. The nucleophilicity and redox activity of the thiol moiety, combined with the steric and electronic properties of the biphenyl backbone, provide a platform for constructing complex molecular architectures. This guide offers a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthetic methodologies, key reactions, and its emerging applications in drug discovery and development.

Chemical Identity and Properties

A clear understanding of a compound's fundamental properties is the cornerstone of its effective application in research. This section consolidates the nomenclature and key physicochemical data for this compound.

Nomenclature and Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The compound is recognized by several names and registry numbers across various chemical databases.

| Identifier | Value |

| IUPAC Name | 2-phenylbenzenethiol[1] |

| Synonyms | [1,1'-Biphenyl]-2-thiol, 2-Mercaptobiphenyl, Biphenyl-2-thiol[1] |

| CAS Number | 2688-96-2[1] |

| EC Number | 675-544-0[1] |

| PubChem CID | 2760413[1] |

Chemical Structure

The structure consists of a biphenyl system where a thiol (-SH) group is attached to one of the rings at the 2-position.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in different environments and are crucial for designing experiments and scaling up reactions.

| Property | Value |

| Molecular Formula | C₁₂H₁₀S[1] |

| Molecular Weight | 186.27 g/mol [1] |

| Appearance | (Typically) Colorless to pale yellow liquid or solid |

| SMILES | C1=CC=C(C=C1)C2=CC=CC=C2S[1] |

| InChIKey | UECUPGFJVNJNQA-UHFFFAOYSA-N[1] |

Synthesis of this compound

The synthesis of aryl thiols can be approached through various strategies, including C-S cross-coupling reactions or the conversion of phenols.[2][3] One of the most elegant and established methods for converting a phenol to its corresponding thiophenol is the Newman-Kwart rearrangement.[4] This thermal rearrangement provides a high-yield pathway from the readily available precursor, 2-phenylphenol.

Featured Synthesis Protocol: The Newman-Kwart Rearrangement

Causality: This two-step method is advantageous as it utilizes 2-phenylphenol, a common industrial chemical, as the starting material. The rearrangement proceeds through a stable, cyclic transition state, ensuring high regioselectivity and yield.

Step 1: Synthesis of the O-Aryl Thiocarbamate Intermediate

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-phenylphenol (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a base, such as sodium hydride (1.1 eq.), portion-wise at 0 °C to deprotonate the phenol, forming the corresponding phenoxide.

-

To the resulting solution, add N,N-dimethylthiocarbamoyl chloride (1.1 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting phenol.

-

Quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-(2-biphenyl) dimethylthiocarbamate. Purify via column chromatography if necessary.

Step 2: Thermal Rearrangement to the S-Aryl Thiocarbamate

-

Place the purified O-aryl thiocarbamate from Step 1 in a suitable high-boiling point solvent (e.g., diphenyl ether) or heat neat under an inert atmosphere.

-

Heat the mixture to a high temperature (typically 200-250 °C) and monitor the reaction progress by TLC or HPLC. The rearrangement converts the O-aryl thiocarbamate to the isomeric S-aryl thiocarbamate.

-

Once the rearrangement is complete, cool the mixture and purify the S-(2-biphenyl) dimethylthiocarbamate, typically by recrystallization or chromatography.

Step 3: Hydrolysis to this compound

-

Suspend or dissolve the S-aryl thiocarbamate from Step 2 in an alcoholic solvent, such as ethanol or methanol.

-

Add a strong base, such as sodium hydroxide or potassium hydroxide (excess), and heat the mixture to reflux.

-

Continue refluxing for several hours until the hydrolysis is complete.

-

Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., concentrated HCl) to a pH of ~1-2.

-

Extract the desired this compound with an organic solvent, wash with brine, dry, and concentrate to yield the final product.

Caption: Workflow for the synthesis of this compound via Newman-Kwart rearrangement.

Chemical Reactivity and Key Reactions

The chemistry of this compound is dominated by the thiol group, which is more acidic and more nucleophilic than its alcohol analog, phenol.[4]

Oxidation to Diphenyl Disulfide

Thiols are readily oxidized to form disulfides. This reaction can occur with mild oxidizing agents, including atmospheric oxygen, particularly in the presence of a base.[4] This transformation is a critical consideration for the storage and handling of thiols.

Protocol: Air Oxidation to Bis(2-phenylphenyl) Disulfide

-

Dissolve this compound (1.0 eq.) in a solvent like ethanol.

-

Add a catalytic amount of a base (e.g., a few drops of aqueous NaOH).

-

Stir the solution vigorously while bubbling air through it for several hours.

-

Monitor the disappearance of the thiol by TLC.

-

Once the reaction is complete, the disulfide product often precipitates and can be collected by filtration.

Caption: Oxidation of this compound to its corresponding disulfide.

S-Alkylation to Form Thioethers

The deprotonated form of the thiol, the thiophenolate, is a potent nucleophile. It readily reacts with electrophiles like alkyl halides to form stable thioether (sulfide) linkages in a reaction that is generally irreversible.[4]

Protocol: Synthesis of Methyl 2-phenylphenyl Sulfide

-

Under an inert atmosphere, dissolve this compound (1.0 eq.) in a polar aprotic solvent like acetone or DMF.

-

Add a slight excess of a mild base, such as potassium carbonate (1.5 eq.), to the solution.

-

Stir the suspension for 15-30 minutes.

-

Add an alkylating agent, such as methyl iodide (1.1 eq.), dropwise.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Filter off the inorganic salts and remove the solvent under reduced pressure.

-

Purify the resulting thioether by column chromatography or distillation.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following table summarizes the expected characteristic signals based on general principles for aromatic thiols.[5][6]

| Technique | Feature | Expected Observation |

| ¹H NMR | Aromatic Protons (Ar-H) | Multiplets in the range of δ 7.0-8.0 ppm. |

| Thiol Proton (S-H) | A singlet, typically between δ 3.0-4.0 ppm. The chemical shift can vary with concentration and solvent. Can be confirmed by D₂O exchange.[5] | |

| ¹³C NMR | Aromatic Carbons (Ar-C) | Multiple signals in the range of δ 120-145 ppm. |

| Carbon attached to sulfur (C-S) | Signal will be in the aromatic region, typically shielded compared to a C-O carbon. | |

| IR Spectroscopy | S-H Stretch | A weak, sharp absorption band around 2550-2600 cm⁻¹. This peak is a key diagnostic for the thiol group but can be easily missed due to its low intensity. |

| C-S Stretch | Weak absorption in the 600-800 cm⁻¹ region. | |

| Aromatic C=C Stretch | Medium to strong bands around 1500-1600 cm⁻¹.[6] | |

| Aromatic C-H Bending | Bands in the 690-900 cm⁻¹ region, indicative of substitution patterns. | |

| Mass Spectrometry | Molecular Ion (M⁺) | A peak corresponding to the molecular weight (m/z = 186). |

| Fragmentation | Common fragmentation patterns include loss of -SH or cleavage of the biphenyl linkage. |

Applications in Research and Drug Development

The unique combination of a thiol group and a biphenyl structure makes this compound a molecule with considerable potential in medicinal chemistry and materials science.

Role as a Synthetic Building Block

Aromatic thiols are crucial intermediates in the synthesis of various pharmaceuticals. The thiol functional group can act as a potent nucleophile for building complex molecules or as a coordinating ligand for metal catalysts. The biphenyl scaffold is a recognized "privileged structure" in drug design, frequently found in compounds targeting enzymes and receptors.

Potential Pharmacological Significance

While specific drugs derived directly from this compound are not widely documented, the core functional groups suggest several potential therapeutic applications:

-

Antioxidant and Radioprotective Agents: The thiol group can act as a radical scavenger and a precursor to glutathione (GSH), the body's primary endogenous antioxidant.[7] Thiol-containing drugs are used to mitigate oxidative stress and protect against radiation damage.

-

Metal Chelating Agents: Thiols form stable complexes with heavy metals, making them effective in treating metal poisoning.[7]

-

Enzyme Inhibitors: The thiol group can form covalent bonds with cysteine residues in the active sites of enzymes, leading to irreversible inhibition. This mechanism is exploited in various drug classes.

-

Scaffold for Bioactive Molecules: The biphenyl moiety provides a rigid framework that can be functionalized to achieve specific interactions with biological targets, such as kinases and G-protein coupled receptors.

Caption: Relationship between the structural features of this compound and its applications.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

GHS Hazard Statements: The compound is classified as harmful if swallowed (H302), harmful in contact with skin (H312), and may cause severe skin burns and eye damage (H314).[1]

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents and bases.[9] Storing under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation to the disulfide.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[10]

Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling, using, or storing this chemical.

References

- 1. This compound | C12H10S | CID 2760413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

- 4. Thiophenol - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-Phenylthiophenol: From Historical Discovery to Modern Applications

Abstract

This technical guide provides a comprehensive overview of 2-phenylthiophenol (also known as [1,1'-biphenyl]-2-thiol), a pivotal molecule in synthetic and medicinal chemistry. We will explore its historical discovery through the lens of early 20th-century aromatic chemistry, delve into both classical and modern synthetic methodologies with detailed experimental protocols, and elucidate its critical role in the development of pharmaceuticals. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the synthesis and application of this versatile diaryl thioether.

Introduction: The Structural Significance of this compound

This compound is an organosulfur compound characterized by a phenyl group attached to a thiophenol backbone at the ortho position. This seemingly simple structure belies a rich chemical reactivity and a significant role as a synthetic intermediate. The presence of the nucleophilic thiol group and the biphenyl scaffold allows for a diverse range of chemical transformations, making it a valuable building block in the construction of complex molecular architectures. Its importance is underscored by its application as a key precursor in the synthesis of various high-value compounds, most notably in the pharmaceutical industry.

History and Discovery: A Legacy of Aromatic Chemistry

While a singular moment of "discovery" for this compound is not explicitly documented in the annals of chemical literature, its origins are intrinsically linked to the pioneering work on the formation of diaryl ether and thioether bonds in the early 20th century. The development of the Ullmann condensation , first reported by German chemist Fritz Ullmann, laid the foundational groundwork for the synthesis of such compounds.

The Ullmann reaction, and its subsequent variations, involves the copper-catalyzed coupling of an aryl halide with a nucleophile, such as a phenol or a thiophenol. It is highly probable that the first synthesis of this compound was achieved through a variation of this seminal reaction, likely involving the coupling of a 2-halothiophenol derivative with a phenylating agent or the reaction of 2-iodobiphenyl with a sulfur source in the presence of copper. These early reactions, though often requiring harsh conditions, opened the door to a new class of diaryl compounds that would later prove indispensable in various fields of chemistry.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis and analysis.

| Property | Value |

| Molecular Formula | C₁₂H₁₀S |

| Molecular Weight | 186.27 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Data not consistently available |

| Melting Point | Data not consistently available |

| CAS Number | 2688-96-2[1] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show complex multiplets in the aromatic region (approximately δ 7.0-7.6 ppm) corresponding to the protons of the two phenyl rings. The thiol proton (-SH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display twelve distinct signals for the aromatic carbons, with chemical shifts influenced by the sulfur and phenyl substituents.

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 186. The fragmentation pattern is expected to involve the loss of the thiol group and cleavage of the biphenyl linkage.

Synthetic Methodologies

The synthesis of this compound has evolved from the classical, high-temperature Ullmann-type reactions to more sophisticated and milder modern cross-coupling methods.

Classical Synthesis: The Ullmann Condensation

The Ullmann condensation represents the historical approach to the formation of the C-S bond in this compound. This method typically involves the reaction of an aryl halide with a thiolate in the presence of a copper catalyst at elevated temperatures.

Caption: Classical Ullmann Condensation for this compound.

Experimental Protocol: Ullmann Synthesis of a Diaryl Thioether (General Procedure)

This protocol is a representative example of a classical Ullmann C-S coupling and should be adapted and optimized for the specific synthesis of this compound.

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add the aryl halide (e.g., 2-iodobiphenyl, 1.0 eq), the thiol (e.g., thiophenol, 1.2 eq), and a copper(I) salt (e.g., CuI, 0.1 eq).

-

Solvent and Base: Add a high-boiling polar solvent such as DMF or NMP, and a base (e.g., K₂CO₃, 2.0 eq).

-

Reaction Execution: Heat the reaction mixture to a high temperature (typically 150-200 °C) and stir under a nitrogen atmosphere for several hours to days. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality in Experimental Choices: The high temperatures are necessary to overcome the activation energy of the reaction with traditional copper catalysts. The use of a polar, high-boiling solvent is crucial to dissolve the reactants and maintain the high reaction temperature. The base is required to deprotonate the thiol, forming the more nucleophilic thiolate.

Modern Synthesis: Catalytic Cross-Coupling Reactions

Modern organic synthesis has seen the development of more efficient and milder methods for C-S bond formation, primarily through palladium- and copper-catalyzed cross-coupling reactions. These methods offer significant advantages over the classical Ullmann reaction, including lower reaction temperatures, broader substrate scope, and higher yields.

Caption: Modern Catalytic Cross-Coupling for this compound.

Experimental Protocol: Copper-Catalyzed Synthesis of 2-(Phenylthio)phenols (Adapted from a literature procedure) [2]

This protocol describes a tandem C-S coupling/C-H functionalization to produce 2-(phenylthio)phenols and can be conceptually adapted for the synthesis of this compound.

-

Catalyst Preparation: In a reaction tube, combine CuI (5 mol %), a suitable ligand (e.g., (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, 10 mol %), the aryl halide (1.0 mmol), and the phenol (1.2 mmol).

-

Reaction Medium: Add a base (e.g., Cs₂CO₃, 2.0 mmol) and a solvent (e.g., DMSO).

-

Reaction Execution: Seal the tube and heat the mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.

Expertise in Experimental Design: The choice of catalyst, ligand, base, and solvent is critical for the success of modern cross-coupling reactions. The ligand plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle. The base is essential for the deprotonation of the thiol and for neutralizing the acid generated during the reaction. The solvent must be compatible with the reactants and the catalyst system.

Applications in Drug Development

This compound and its derivatives are of significant interest to the pharmaceutical industry, primarily as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Key Intermediate in the Synthesis of Quetiapine

The most prominent application of a this compound derivative, 2-(phenylthio)aniline, is as a key intermediate in the synthesis of Quetiapine , an atypical antipsychotic drug used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. The synthesis of the dibenzothiazepinone core of Quetiapine relies on the cyclization of a derivative of 2-(phenylthio)aniline.

Scaffold for Kinase Inhibitors and Other Bioactive Molecules

The diaryl thioether motif present in this compound is a common feature in a variety of bioactive molecules, including kinase inhibitors. The ability to functionalize both phenyl rings allows for the exploration of structure-activity relationships and the optimization of binding to target proteins. Research has shown that derivatives of 2-(thio)phenol can exhibit potent inhibitory activity against protein kinases and angiogenesis, highlighting the potential of this scaffold in cancer drug discovery.[3]

Conclusion

This compound, a molecule with historical roots in the foundational work of Fritz Ullmann, continues to be a compound of significant interest in modern organic and medicinal chemistry. Its versatile reactivity and its role as a key building block in the synthesis of important pharmaceuticals like Quetiapine ensure its continued relevance. The evolution of its synthesis from harsh, classical methods to milder, more efficient catalytic protocols exemplifies the progress in synthetic organic chemistry. This guide has provided a comprehensive overview of this important molecule, from its historical context to its practical applications, with the aim of serving as a valuable resource for the scientific community.

References

- 1. This compound | C12H10S | CID 2760413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facile synthesis of 2-(phenylthio)phenols by copper(I)-catalyzed tandem transformation of C-S coupling/C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Phenylthiophenol: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 2-Phenylthiophenol (CAS No: 2688-96-2), a pivotal organosulfur compound in modern chemical synthesis. We delve into its core physicochemical properties, established synthetic routes with mechanistic insights, and robust analytical characterization methods. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, application, and significance of this versatile chemical intermediate. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.

Core Physicochemical and Structural Properties

This compound, also known by its IUPAC name 2-phenylbenzenethiol or as [1,1'-Biphenyl]-2-thiol, is an aromatic thiol featuring a phenyl group substituted at the ortho-position of a thiophenol ring. This substitution pattern imparts unique steric and electronic properties that make it a valuable precursor in organic synthesis. Its core identity is defined by a specific molecular formula and weight, which are fundamental for all stoichiometric calculations in synthetic workflows.

The molecular formula of this compound is C₁₂H₁₀S.[1] This composition gives it a molecular weight of approximately 186.27 g/mol .[1] A precise understanding of these fundamental properties is the first step in any research or development endeavor involving this compound.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀S | PubChem[1] |

| Molecular Weight | 186.27 g/mol | PubChem[1] |

| IUPAC Name | 2-phenylbenzenethiol | PubChem[1] |

| Synonyms | [1,1'-Biphenyl]-2-thiol, 2-Mercaptobiphenyl | PubChem[1] |

| CAS Number | 2688-96-2 | PubChem[1] |

| Appearance | Not specified, though related thiols are often colorless to pale yellow liquids or solids. | |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC=C2S | PubChem[1] |

| InChI Key | UECUPGFJVNJNQA-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Mechanistic Considerations

The synthesis of substituted thiophenols is a critical task in organic chemistry, as these motifs are present in numerous pharmaceuticals and functional materials.[2][3] The choice of synthetic route is often dictated by the availability of starting materials, desired purity, and scalability. General methods for thiophenol synthesis often involve the reduction of sulfonyl chlorides or C-S coupling reactions.[3][4]

A specific, documented method for producing this compound involves a multi-step reaction starting from Dibenzothiophene.[5] However, modern cross-coupling strategies offer a more versatile approach for creating the core biphenyl structure and introducing the thiol functionality. Below is a conceptual workflow illustrating a modern copper-catalyzed C-S coupling approach, a technique valued for its functional group tolerance.[4]

Conceptual Synthetic Workflow: Cu-Catalyzed Thiolation

This diagram illustrates a generalized, yet highly relevant, pathway for synthesizing aryl thiols. The choice of a copper catalyst is deliberate; copper is less expensive than palladium and often shows excellent reactivity for C-S bond formation.[4] The base is crucial for deprotonating the sulfur source, rendering it nucleophilic for the coupling reaction.

Caption: Conceptual workflow for the synthesis of this compound via a copper-catalyzed C-S coupling reaction.

Analytical Characterization: A Self-Validating System

Verifying the identity and purity of a synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system, where each method offers complementary information to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum of this compound is expected to show complex multiplets in the aromatic region (~7.0-8.0 ppm) corresponding to the nine protons on the two phenyl rings. The thiol proton (-SH) typically appears as a broad singlet. Its chemical shift can vary (typically 3-4 ppm) depending on concentration and solvent, but it can be definitively identified by its disappearance upon shaking the sample with a drop of deuterium oxide (D₂O).[6]

-

¹³C NMR: The spectrum should reveal 12 distinct signals for the 12 carbon atoms, unless there is accidental peak overlap. Aromatic carbons will appear in the ~110-145 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. For this compound, the following absorptions are characteristic:

-

S-H Stretch: A weak, sharp absorption band is expected in the range of 2550-2600 cm⁻¹. This peak is a key diagnostic for the thiol group and is noticeably weaker and sharper than the broad O-H stretch seen in phenols.[7]

-

Aromatic C-H Stretch: Bands appearing just above 3000 cm⁻¹.[8]

-

Aromatic C=C Stretch: Medium to strong absorptions in the 1450-1600 cm⁻¹ region.[8]

Mass Spectrometry (MS)

In mass spectrometry, this compound should exhibit a clear molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (~186.27). High-resolution mass spectrometry can be used to confirm the elemental composition, C₁₂H₁₀S.

Applications in Research and Drug Development

Aromatic thioethers and thiols are crucial structural motifs in medicinal chemistry and materials science.[2] The thiol group is a versatile handle for further chemical modification and can act as a potent nucleophile or a ligand for metal catalysts.[9]

-

Pharmaceutical Intermediates: Thiophenols are precursors to a wide range of pharmaceuticals, including antifungal agents and sulfonamides.[3] The biphenyl scaffold of this compound is also a privileged structure in drug design, known for its role in modulating protein-protein interactions.

-

Ligand Synthesis: The "soft" nature of the sulfur atom makes it an excellent ligand for "soft" metals like palladium, gold, and copper. This compound can be used to synthesize complex ligands for catalysis or functional metal-organic frameworks.

-

Antioxidant Research: Thiophenols are known to be potent radical scavengers, sometimes exhibiting superior antioxidant activity compared to their phenol analogues.[10] The study of substituted thiophenols like this compound contributes to the understanding of structure-activity relationships in the development of novel antioxidants.[10]

Experimental Protocol: Safe Handling and a Model Reaction

Given the reactivity and potential hazards of thiols, adherence to strict safety protocols is mandatory. Thiophenols are known for their strong, unpleasant odors and potential toxicity.[11][12]

Mandatory Safety Precautions

-

Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[11][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.[13]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and acids.[11][13]

-

Disposal: Dispose of all waste containing this compound in a designated, sealed hazardous waste container according to institutional guidelines.

Step-by-Step Protocol: S-Alkylation to form 2-(Methylthio)biphenyl

This protocol details a fundamental and highly reliable reaction of thiols: S-alkylation. This demonstrates the nucleophilic character of the thiolate anion.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

-

Deprotonation: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution. Stir the mixture at room temperature for 20-30 minutes. The causality here is critical: the base deprotonates the acidic thiol proton (pKa ≈ 6.6) to generate the much more nucleophilic thiolate anion.[3]

-

Alkylation: Slowly add the alkylating agent, such as methyl iodide (CH₃I, 1.2 eq), to the suspension. The thiolate will readily attack the electrophilic carbon in a classic Sₙ2 reaction.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once complete, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure thioether, 2-(Methylthio)biphenyl. The success of the reaction can be validated by the disappearance of the S-H peak in the IR spectrum and the appearance of a new singlet for the -SCH₃ protons (~2.5 ppm) in the ¹H NMR spectrum.

References

- 1. This compound | C12H10S | CID 2760413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiophenol - Wikipedia [en.wikipedia.org]

- 4. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. nbinno.com [nbinno.com]

- 10. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Phenylthiophenol

Introduction

2-Phenylthiophenol, also known as [1,1'-Biphenyl]-2-thiol, is an aromatic thiol of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a biphenyl backbone with a thiol functional group, imparts properties that make it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The thiol group is a versatile handle for various chemical transformations, but it also introduces challenges related to the compound's solubility and stability. For researchers, scientists, and drug development professionals, a comprehensive understanding of these characteristics is paramount for designing robust synthetic routes, developing stable formulations, and ensuring the quality and efficacy of the final products.

This guide provides an in-depth exploration of the solubility and stability of this compound. Eschewing a rigid template, this document is structured to logically guide the reader from fundamental physicochemical properties to practical experimental protocols for their determination. The causality behind experimental choices is explained, and all methodologies are designed as self-validating systems, reflecting field-proven insights and ensuring scientific integrity.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems and under different environmental conditions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀S | PubChem[1] |

| Molecular Weight | 186.27 g/mol | PubChem[1] |

| Appearance | Light yellow to yellow solid | ChemicalBook[2] |

| Melting Point | 108-110°C | ChemicalBook[2] |

| pKa (Predicted) | 6.50 ± 0.43 | ChemicalBook[2] |

| XLogP3 (Predicted) | 3.5 | PubChem[1] |

The predicted pKa of 6.50 suggests that this compound is a weak acid, more acidic than typical phenols due to the sulfur atom.[3] This acidity is a critical factor in its solubility in aqueous solutions, with solubility expected to increase significantly at pH values above the pKa due to the formation of the more polar thiophenolate anion. The predicted XLogP3 value of 3.5 indicates a lipophilic nature, suggesting good solubility in organic solvents and poor solubility in water at neutral pH.

Solubility Profile: A Practical Approach to Solvent Selection

The solubility of this compound is a critical parameter for its use in synthesis, purification, and formulation. Due to the lack of extensive published quantitative solubility data, this section provides a framework for its systematic determination.

Qualitative Solubility Assessment

Based on the principle of "like dissolves like" and the compound's predicted lipophilicity, a qualitative solubility profile can be anticipated:

-

High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and in chlorinated solvents.[4][5]

-

Moderate Solubility: In polar protic solvents like methanol and ethanol, and in nonpolar aromatic solvents like toluene.

-

Low to Insoluble: In water and saturated hydrocarbons.[3]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[6]

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Analytical balance

-

Centrifuge

-

HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C ± 1°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the optimal equilibration time.[7]

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Centrifuge the withdrawn sample to remove any suspended solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the standard solutions and the saturated samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.

-

The solubility is expressed in units such as mg/mL or g/L.

-

The following diagram illustrates the workflow for determining the solubility of this compound.

Workflow for Quantitative Solubility Determination

Stability Profile and Degradation Pathways